molecular formula C15H22ClNO3 B2488030 3-[4-(4-Morpholinyl)butoxy]benzaldehyde hydrochloride CAS No. 1049742-64-4

3-[4-(4-Morpholinyl)butoxy]benzaldehyde hydrochloride

Cat. No.: B2488030
CAS No.: 1049742-64-4
M. Wt: 299.8
InChI Key: NIAJXGLKMBKLJW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[4-(4-Morpholinyl)butoxy]benzaldehyde hydrochloride is a chemical compound with the molecular formula C15H21NO3·HCl It is known for its unique structure, which includes a morpholine ring, a butoxy group, and a benzaldehyde moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-(4-Morpholinyl)butoxy]benzaldehyde hydrochloride typically involves the reaction of 4-(4-morpholinyl)butanol with benzaldehyde under acidic conditions. The reaction proceeds through the formation of an intermediate, which is then converted to the final product by the addition of hydrochloric acid. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors and other advanced technologies may be employed to enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

3-[4-(4-Morpholinyl)butoxy]benzaldehyde hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The morpholine ring and butoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: 3-[4-(4-Morpholinyl)butoxy]benzoic acid.

    Reduction: 3-[4-(4-Morpholinyl)butoxy]benzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-[4-(4-Morpholinyl)butoxy]benzaldehyde hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It can be used in the study of enzyme interactions and as a probe in biochemical assays.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-[4-(4-Morpholinyl)butoxy]benzaldehyde hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets and modulate their activity. The pathways involved may include signal transduction, metabolic processes, and other cellular functions.

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-Morpholinyl)benzaldehyde
  • 4-(4-Morpholinyl)butanol
  • 3-(4-Morpholinyl)propoxybenzaldehyde

Uniqueness

3-[4-(4-Morpholinyl)butoxy]benzaldehyde hydrochloride is unique due to its combination of a morpholine ring, a butoxy group, and a benzaldehyde moiety This structure imparts specific chemical and biological properties that distinguish it from similar compounds

Properties

IUPAC Name

3-(4-morpholin-4-ylbutoxy)benzaldehyde;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO3.ClH/c17-13-14-4-3-5-15(12-14)19-9-2-1-6-16-7-10-18-11-8-16;/h3-5,12-13H,1-2,6-11H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIAJXGLKMBKLJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCCCOC2=CC=CC(=C2)C=O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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